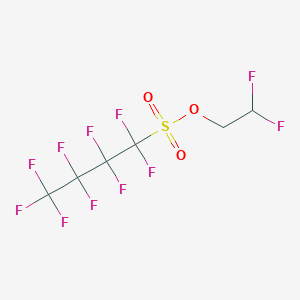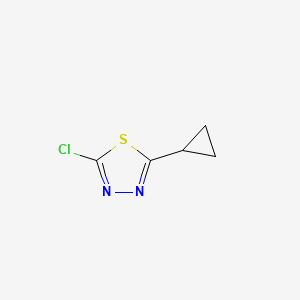
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of compounds similar to “2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine” has been reported in the literature. For instance, the synthesis of “(1R,2S)-2-(3,4-difluorophenyl)cyclopropan-1-amine” involves the reaction of hydrazine or aryl hydrazines with mixtures of ketones and esters, or with 1,4-dicarbonyl compounds . Another example is the synthesis of “2-(3,4-Difluorophenyl)oxirane” from “1,2-difluorobenzene” via Friedel-Crafts acylation, condensation, recovery, and cyclization .Applications De Recherche Scientifique
Organic Light-Emitting Devices
2,4-Difluorophenyl-functionalized arylamines, related to the chemical structure of 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine, have been synthesized and used as hole-injecting/hole-transporting layers in organic light-emitting devices. These compounds were found to enhance device performance significantly due to the incorporation of strong electron-withdrawing fluorinated substituents, which balanced the injected carriers and improved efficiency and luminance in these devices (Li et al., 2012).
Hydroamination and Hydrosilation Catalysis
The compound has been studied in the context of hydroamination and hydrosilation reactions catalyzed by cationic iridium(I) complexes. These reactions are crucial in organic synthesis for the formation of amines and silanes, demonstrating the compound's potential in facilitating efficient synthetic pathways (Field et al., 2003).
Palladium-Promoted Cyclization Reactions
Research has explored the use of aminoalkenes in palladium-promoted cyclization reactions to produce C- or N-substituted 2-methylpyrrolidines and 2-methylpiperidine. This demonstrates the compound's relevance in the synthesis of complex nitrogen-containing heterocycles, which are valuable in medicinal chemistry (Pugin & Venanzi, 1981).
Direct Amide Coupling
The direct synthesis of amides from amines and carboxylic acids, using related chemicals like N-methylpyrrolidine, has been developed. This method is noteworthy for its efficiency, broad functional group compatibility, and potential for scalability, underscoring its importance in pharmaceutical and organic synthesis (D'Amaral et al., 2021).
PARP Inhibitor Discovery
Compounds containing the 2-methylpyrrolidinyl motif have been identified as potent PARP inhibitors, useful in cancer treatment. These inhibitors, like ABT-888, exhibit strong enzyme and cellular potency, highlighting the therapeutic significance of the structural class to which 2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine belongs (Penning et al., 2009).
Propriétés
IUPAC Name |
2-(3,4-difluorophenyl)-1-methylpyrrolidin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14F2N2/c1-15-5-4-10(14)11(15)7-2-3-8(12)9(13)6-7/h2-3,6,10-11H,4-5,14H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSVHXBQGSQFNJU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CC(=C(C=C2)F)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14F2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3,4-Difluorophenyl)-1-methylpyrrolidin-3-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![([4-(3-Chlorophenyl)-1,3-thiazol-2-yl]methyl)amine dihydrochloride](/img/structure/B1426782.png)



![2,4-Dichloro-6,7-dihydro-5H-cyclopenta[b]pyridine hydrochloride](/img/structure/B1426788.png)
![N-methyl-2-(5-{[3-(trifluoromethyl)phenoxy]methyl}-1,2,4-oxadiazol-3-yl)ethanamine hydrochloride](/img/structure/B1426789.png)







